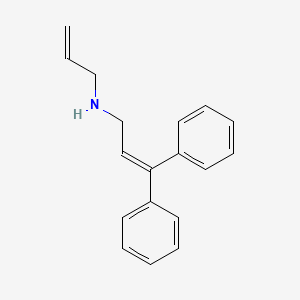![molecular formula C21H35ClSiSn B14338140 {[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane CAS No. 108307-31-9](/img/structure/B14338140.png)
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane: is a complex organometallic compound with the molecular formula C21H38ClSiSn and a molecular weight of 472.766 g/mol . This compound is notable for its unique combination of tin (Sn) and silicon (Si) atoms within its structure, which imparts distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of {[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane typically involves the reaction of dicyclohexyltin chloride with (dimethyl)phenylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane: undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides of tin and silicon.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of new organometallic compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and tin oxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane: has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of {[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane involves its ability to form stable complexes with other molecules. The tin and silicon atoms in the compound can coordinate with various ligands, leading to the formation of new chemical species. These interactions can affect the compound’s reactivity and stability, making it useful in a variety of applications .
Comparison with Similar Compounds
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane: can be compared with other organometallic compounds such as:
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylgermane: Similar in structure but contains germanium instead of silicon.
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylplumbane: Contains lead instead of silicon.
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylstannane: Contains an additional tin atom instead of silicon.
The uniqueness of This compound lies in its combination of tin and silicon, which imparts distinctive chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
108307-31-9 |
|---|---|
Molecular Formula |
C21H35ClSiSn |
Molecular Weight |
469.7 g/mol |
IUPAC Name |
[chloro(dicyclohexyl)stannyl]methyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C9H13Si.2C6H11.ClH.Sn/c1-10(2,3)9-7-5-4-6-8-9;2*1-2-4-6-5-3-1;;/h4-8H,1H2,2-3H3;2*1H,2-6H2;1H;/q;;;;+1/p-1 |
InChI Key |
MTWLZAUZASGWBA-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C[Sn](C1CCCCC1)(C2CCCCC2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


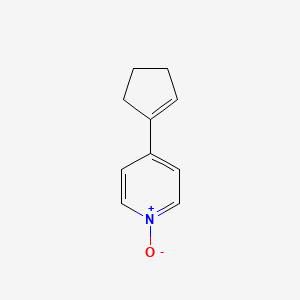
![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
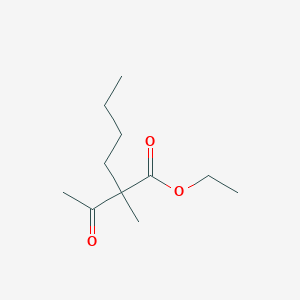
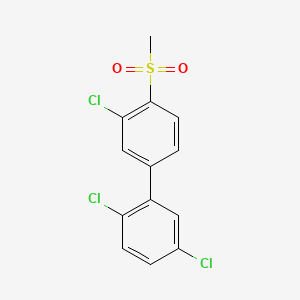
![{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone](/img/structure/B14338092.png)
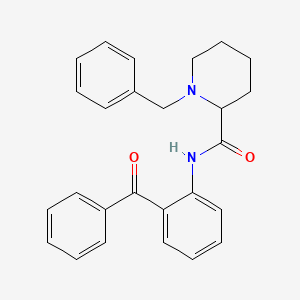
![5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14338107.png)
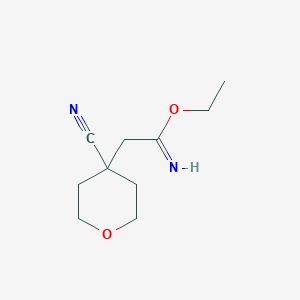
![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)

![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)
